1-methyl-2-oxo-N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1,2-dihydropyridine-3-carboxamide

Description

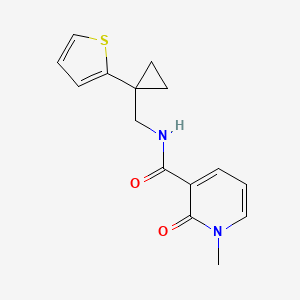

1-Methyl-2-oxo-N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1,2-dihydropyridine-3-carboxamide is a dihydropyridine carboxamide derivative characterized by a thiophen-2-yl-substituted cyclopropylmethyl moiety attached to the amide nitrogen (Fig. 1). The core structure comprises a 1,2-dihydropyridine ring with a methyl group at position 1 and a ketone at position 2. Although direct synthetic details for this compound are unavailable in the provided evidence, analogous dihydropyridine carboxamides are typically synthesized via nucleophilic substitution or amide coupling reactions, as seen in related compounds (e.g., describes a similar route using pyridine and p-toluenesulfonic acid) .

Properties

IUPAC Name |

1-methyl-2-oxo-N-[(1-thiophen-2-ylcyclopropyl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-17-8-2-4-11(14(17)19)13(18)16-10-15(6-7-15)12-5-3-9-20-12/h2-5,8-9H,6-7,10H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNAOGQERVWIST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC2(CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted Dihydropyridine Carboxamides

Compounds sharing the 2-oxo-1,2-dihydropyridine-3-carboxamide core but differing in substituents exhibit distinct physicochemical and biological properties:

- Structural Planarity : The target compound likely adopts a planar conformation due to extended π-conjugation across the amide bridge, similar to N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, which forms centrosymmetric dimers via hydrogen bonds .

- Electronic Effects : The thiophen-2-yl group in the target compound may enhance electron-richness compared to bromophenyl or trimethoxyphenyl substituents, influencing receptor binding or solubility .

Cyclopropyl-Containing Analogues

- N-(1-Cyclopropylethyl)-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide : Substituents: Cyclopropylethyl-methyl vs. cyclopropylmethyl-thiophen-2-yl in the target compound. The cyclopropyl group in both compounds imparts rigidity, but the thiophene’s bulkiness may reduce membrane permeability compared to the simpler cyclopropylethyl chain.

Thiophene Derivatives

- 1-Methyl-2-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,2-dihydropyridine-3-carboxamide : Thiophen-3-yl vs. thiophen-2-yl: Positional isomerism affects electronic distribution. Pyrrolidinyl vs. cyclopropylmethyl: The pyrrolidine ring introduces basicity and hydrogen-bonding capability, while the cyclopropylmethyl group in the target compound emphasizes steric hindrance.

Aryl and Heteroaryl Substitutions

- (S)-1-(4-(5-Cyclopropyl-1H-pyrazol-3-yl)pyrrolo[1,2-f][1,2,4]triazin-2-yl)-N-(6-fluoropyridin-3-yl)-2-methyl-pyrrolidine-2-carboxamide :

- Fluoropyridinyl substituent: Enhances metabolic stability and bioavailability via reduced oxidative metabolism. The target compound lacks fluorine but compensates with sulfur-based aromaticity.

- The target compound’s thiophene may engage in weaker van der Waals interactions compared to fluorobenzyl’s dipole effects.

Key Research Findings and Implications

- Hydrogen Bonding : Compounds like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide form robust hydrogen-bonded networks, critical for crystallinity and stability . The target compound’s thiophene may disrupt such networks, affecting solubility.

- Lipophilicity : The trimethoxyphenyl derivative () has a predicted logP of ~2.5 (calculated from pKa and density), whereas the target compound’s thiophene and cyclopropyl groups may increase logP, favoring blood-brain barrier penetration .

- Metabolic Stability: Cyclopropyl groups () and fluorinated aromatics () are known to reduce cytochrome P450 metabolism, suggesting the target compound may exhibit favorable pharmacokinetics .

Q & A

Basic: What are the critical steps for synthesizing 1-methyl-2-oxo-N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1,2-dihydropyridine-3-carboxamide, and how can reaction yields be optimized?

Answer:

Synthesis typically involves multi-step reactions, including cyclization of a β-ketoester precursor under acidic conditions to form the dihydropyridine core, followed by coupling with the thiophene-cyclopropylmethyl moiety. Key parameters include:

- Catalyst selection : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to facilitate amide bond formation .

- Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency .

- Temperature control : Reactions often require reflux (80–120°C) or microwave-assisted heating to reduce side products .

- Purity monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy at intermediate stages ensure minimal impurities .

Basic: How is the molecular structure of this compound confirmed experimentally?

Answer:

Structural confirmation employs:

- X-ray crystallography : For precise bond lengths/angles; SHELX software is widely used for refinement .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at 1.2–1.5 ppm, thiophene protons at 6.8–7.4 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced: How can computational chemistry predict the compound’s interaction with biological targets?

Answer:

- Molecular docking : Software like AutoDock Vina models binding affinities to enzymes/receptors (e.g., kinase domains). The thiophene and cyclopropane groups may enhance hydrophobic interactions .

- QSAR models : Correlate structural features (e.g., logP, polar surface area) with activity data from analogs to predict bioavailability .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity toward electrophilic targets .

Advanced: What strategies resolve contradictions in reported synthetic routes for dihydropyridine carboxamides?

Answer:

Discrepancies in catalyst efficacy (e.g., ZnCl₂ vs. Pd-based catalysts) or solvent systems require:

- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, catalyst loading) to identify statistically significant factors .

- Kinetic studies : Monitor reaction progress via HPLC to compare pathways and side reactions .

- Cross-validation : Reproduce published methods with controlled conditions to isolate variables causing yield disparities .

Basic: What analytical techniques assess the compound’s stability under physiological conditions?

Answer:

- pH-dependent stability : Incubate in buffers (pH 1–10) and analyze degradation via HPLC-UV at 24/48/72 hours .

- Thermogravimetric analysis (TGA) : Determines thermal decomposition thresholds (e.g., >200°C for storage guidelines) .

- Light exposure tests : UV-vis spectroscopy tracks photodegradation products under accelerated light stress .

Advanced: How can regioselectivity challenges in functionalizing the dihydropyridine ring be addressed?

Answer:

- Protecting group strategies : Temporarily block reactive sites (e.g., amide nitrogen) during sulfonation or halogenation .

- Directed ortho-metalation : Use lithium bases to selectively activate C-H bonds adjacent to electron-withdrawing groups .

- Crystallography-guided design : Analyze steric maps from X-ray data to predict accessible reaction sites .

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:

- Enzyme inhibition assays : Measure IC₅₀ against kinases or proteases using fluorescence-based substrates .

- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative effects .

- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) quantify affinity .

Advanced: How does the thiophene-cyclopropylmethyl moiety influence pharmacokinetic properties?

Answer:

- Metabolic stability : Cyclopropane reduces oxidative metabolism by CYP450 enzymes, enhancing half-life .

- Membrane permeability : Thiophene’s π-π stacking with lipid bilayers improves absorption (measured via PAMPA assays) .

- Toxicity screening : Ames tests and hERG channel binding assays evaluate mutagenicity/cardiotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.